![molecular formula C14H10FNO3 B1438298 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid CAS No. 1097101-47-7](/img/structure/B1438298.png)
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid
Overview
Description
“3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C14H10FNO3 and a molecular weight of 259.23 . It is related to the compound “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine” which has a molecular weight of 218.23 .
Molecular Structure Analysis
The InChI code for a related compound, “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine”, is 1S/C12H11FN2O/c13-11-6-9(7-14)3-4-12(11)16-10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This provides some insight into the molecular structure of the compound.Scientific Research Applications
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity
- Application: This involves fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials by preparing micro/nanostructures and chemical modification .
- Method: The process involves the adsorption of organic compounds on hierarchically structured surfaces .
- Results: The research indicates that these surfaces have promising applications in the field of wetting .
-
Synthesis of Fluoro Substituted Pyrazole Nucleus Clubbed with 1,3,4-Oxadiazole Scaffolds
- Application: This involves the synthesis of a novel series of compounds incorporating a fluoro substituted pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds .
- Method: The compounds were synthesized in good yields (79–89%) and their structures were confirmed using elemental analysis, IR, 1H NMR, and mass spectral data .
- Results: The newly synthesized compounds were screened for their preliminary in vitro antibacterial activity, antituberculosis activity, and antimalarial activity .
Safety And Hazards
The related compound “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine” has been classified with the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety precautions.
properties
IUPAC Name |
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-8-10(4-6-14(17)18)3-5-13(12)19-11-2-1-7-16-9-11/h1-9H,(H,17,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWBJUTADBNPA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)

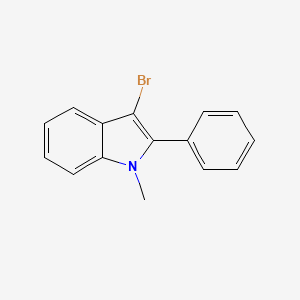
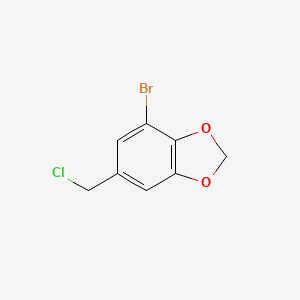
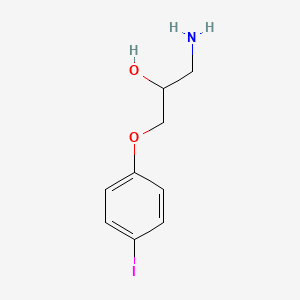
![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)

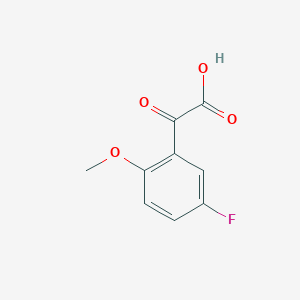
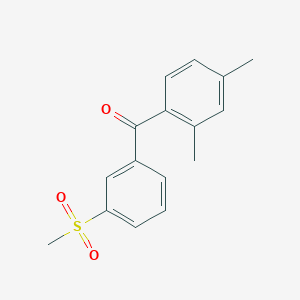
![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)

![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)